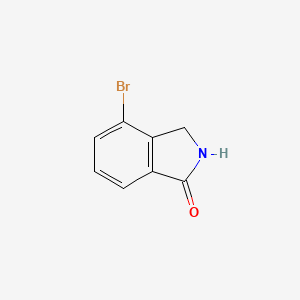

4-Bromoisoindolin-1-one

Overview

Description

4-Bromoisoindolin-1-one is a synthetic organic compound classified within the isoindoline family. It is characterized by a bromine substitution at the 4-position and a ketone functionality at the 1-position. This compound has the molecular formula C8H6BrNO and a molecular weight of 212.043 g/mol . It is a valuable intermediate in various fields, including pharmaceuticals and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromoisoindolin-1-one can be synthesized through a multi-step process. One common method involves the following steps :

Bromination: Methyl 3-bromo-2-(bromomethyl)benzoate is synthesized by reacting N-Bromosuccinimide with a suitable starting material in the presence of benzoyl peroxide as a catalyst.

Cyclization: The intermediate is then subjected to cyclization reactions to form the isoindolinone structure.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromoisoindolin-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with other functional groups.

Oxidation and Reduction Reactions: The ketone functionality at the 1-position can participate in oxidation and reduction reactions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

4-Bromoisoindolin-1-one has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :

Chemistry: It serves as a valuable intermediate in organic synthesis, facilitating the creation of complex molecules.

Biology: The compound is used in the synthesis of bioactive molecules, including inhibitors targeting specific enzymes.

Medicine: It is involved in the development of pharmaceutical compounds, such as inhibitors of type 1 methionyl-tRNA synthetase, which play a crucial role in protein synthesis and disease pathways.

Industry: The compound’s reactivity and stability make it useful in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromoisoindolin-1-one involves its interaction with specific molecular targets and pathways . For instance, as an inhibitor of type 1 methionyl-tRNA synthetase, it interferes with protein synthesis by binding to the enzyme’s active site. This inhibition disrupts the enzyme’s function, leading to a decrease in protein synthesis, which can be beneficial in treating diseases where dysregulated protein synthesis is implicated .

Comparison with Similar Compounds

4-Bromoisoindolin-1-one can be compared with other similar compounds within the isoindoline family :

4-Chloroisoindolin-1-one: Similar structure but with a chlorine atom instead of bromine.

4-Fluoroisoindolin-1-one: Similar structure but with a fluorine atom instead of bromine.

4-Iodoisoindolin-1-one: Similar structure but with an iodine atom instead of bromine.

Uniqueness: The presence of the bromine atom at the 4-position in this compound confers unique reactivity and properties compared to its analogs. This makes it particularly valuable in specific synthetic applications and pharmaceutical research .

Biological Activity

4-Bromoisoindolin-1-one (CAS No: 337536-15-9) is a synthetic organic compound belonging to the isoindoline family. Its unique structure, characterized by a bromine atom at the 4-position and a ketone functional group at the 1-position, renders it a valuable intermediate in various pharmaceutical applications. This article explores its biological activity, focusing on its role as an inhibitor in different disease pathways, particularly in hepatitis C and cancer.

- Molecular Formula : C8H6BrNO

- Molecular Weight : 212.043 g/mol

- Boiling Point : 448.9 ± 45.0 °C at 760 mm Hg

- Flash Point : 225.3 ± 28.7 °C

Inhibition of Hepatitis C Virus (HCV)

This compound is notably recognized for its role in synthesizing Vaniprevir, an approved antihepatitis C drug. It functions as an inhibitor of the HCV NS3/4A protease, which is crucial for viral replication. The compound reversibly binds to the NS3/4A protease, inhibiting the cleavage of HCV precursor proteins and thereby disrupting the viral life cycle .

Cancer Research

Recent studies have highlighted the potential of this compound in cancer treatment. It has been identified as a kinase inhibitor, impacting various signaling pathways associated with tumor growth and proliferation. For instance, it has shown promising results in inhibiting MetRS (Methionyl-tRNA synthetase), which is implicated in protein synthesis and several disease pathways, including cancer .

Antiproliferative Activity

Research indicates that derivatives of this compound exhibit significant antiproliferative activity across various cancer cell lines. In vitro studies have demonstrated that these compounds can effectively inhibit cell growth and induce apoptosis in cancer cells .

Case Study: Inhibition of FLT3

In a focused study on FLT3 inhibitors for acute myeloid leukemia treatment, derivatives synthesized from this compound displayed potent inhibitory effects with IC50 values in the low nanomolar range. This highlights its potential as a lead compound for developing novel therapeutics targeting FLT3 .

Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromoisoindolin-1-one, and how can experimental reproducibility be ensured?

- Methodological Answer : Prioritize multi-step synthesis protocols with clear documentation of reaction conditions (solvent, temperature, catalysts). Use Design of Experiments (DoE) to optimize yield and purity. For reproducibility, include detailed procedures for purification (e.g., column chromatography, recrystallization) and validate each step using spectroscopic data (e.g., H NMR, C NMR). Ensure raw data for all synthesized batches are archived in supplementary materials .

Q. Which characterization techniques are critical to confirm the identity and purity of this compound?

- Methodological Answer : Combine orthogonal methods:

- Spectroscopy : NMR (H, C) for structural confirmation; IR to validate functional groups.

- Chromatography : HPLC or GC-MS to assess purity (>95% recommended for research-grade material).

- Elemental Analysis : Quantify C, H, N, and Br content to verify stoichiometry.

- Melting Point : Compare with literature values to detect impurities.

New compounds require full characterization, while known compounds should reference prior data .

Q. How can researchers assess the stability of this compound under varying storage or reaction conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat, light, and humidity. Monitor degradation via HPLC and track byproducts using LC-MS. For reaction stability, perform kinetic studies under inert atmospheres (e.g., N) and acidic/basic conditions to identify decomposition pathways .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound derivatives be resolved across studies?

- Methodological Answer :

- Systematic Reanalysis : Replicate experiments using identical conditions (solvent, concentration, instrument calibration).

- Cross-Validation : Compare data with computational predictions (e.g., DFT for NMR chemical shifts).

- Meta-Analysis : Apply heterogeneity metrics (e.g., I statistic) to quantify variability in reported data and identify outliers .

Q. What mechanistic insights can be gained from studying the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Use kinetic isotope effects (KIE) and Hammett plots to elucidate reaction mechanisms. Monitor intermediates via in-situ techniques (e.g., FTIR, Raman spectroscopy). Pair experimental data with DFT calculations to map transition states and predict regioselectivity .

Q. How should researchers design experiments to address discrepancies in reported biological activities of this compound analogs?

- Methodological Answer :

- Standardize Assays : Use identical cell lines, incubation times, and controls (e.g., positive/negative controls for enzyme inhibition).

- Purity Verification : Ensure analogs are re-purified to >98% before bioassays.

- Dose-Response Curves : Generate IC/EC values with 95% confidence intervals to quantify potency variability .

Q. What strategies are effective in resolving contradictions in regioselectivity outcomes during functionalization of this compound?

- Methodological Answer :

- Computational Modeling : Predict site-specific reactivity using frontier molecular orbital (FMO) theory.

- Isotopic Labeling : Track substituent migration via C-labeled intermediates.

- Crystallography : Compare X-ray structures of products to confirm regiochemical assignments .

Q. How can meta-analytical frameworks be applied to synthesize findings from fragmented studies on this compound’s physicochemical properties?

- Methodological Answer : Use PRISMA guidelines to systematically collate data. Calculate pooled estimates for properties like solubility or logP using random-effects models. Assess heterogeneity with Cochran’s Q-test and I to determine if discrepancies arise from methodological differences or true variability .

Q. Tables for Key Data Synthesis

Table 1 : Common Characterization Data for this compound

| Technique | Typical Values/Peaks | Critical Parameters |

|---|---|---|

| H NMR | δ 7.50–7.70 (m, aromatic H), δ 4.30–4.50 (s, NH) | Solvent: CDCl, 400 MHz |

| HPLC Retention | 8.2 min (C18 column, 70:30 HO:MeOH) | Flow rate: 1.0 mL/min |

| Melting Point | 152–154°C | Heating rate: 1°C/min |

Table 2 : Strategies to Address Data Contradictions

Properties

IUPAC Name |

4-bromo-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c9-7-3-1-2-5-6(7)4-10-8(5)11/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRICULVJRGSTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2Br)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619878 | |

| Record name | 4-Bromo-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337536-15-9 | |

| Record name | 4-Bromo-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromoisoindolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.